REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[Cl:12][C:13]1[C:14]2[CH:21]=[CH:20][NH:19][C:15]=2[N:16]=[CH:17][N:18]=1.[OH-].[Na+]>CC(C)=O>[Cl:12][C:13]1[C:14]2[CH:21]=[CH:20][N:19]([S:7]([C:4]3[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=3)(=[O:9])=[O:8])[C:15]=2[N:16]=[CH:17][N:18]=1 |f:2.3|
|
Name
|
|
Quantity
|
78.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)NC=C2
|
Name
|
|
Quantity
|
87.5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for a minimum of 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a clean, dry
|
Type
|
CUSTOM
|
Details
|
nitrogen-purged reactor
|
Type
|
ADDITION
|
Details
|
was added at a rate
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 5.0° C
|
Type
|
CUSTOM
|
Details
|
The resulting solids were isolated by filtration
|
Type
|
WASH
|
Details
|
washed with acetone/water (1:1, 25 ml each)
|
Type
|
CUSTOM
|
Details
|
After drying for a minimum of 12 hours under vacuum at 40-50° C. with slight nitrogen
|
Duration
|
12 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.9 g | |
YIELD: PERCENTYIELD | 90.1% | |
YIELD: CALCULATEDPERCENTYIELD | 162.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |